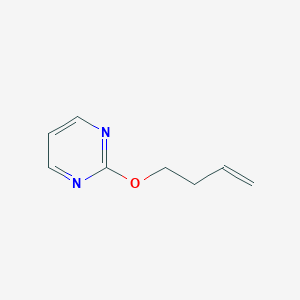
Pyrimidine, 2-(3-butenyloxy)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Buten-1-yloxy)pyrimidine is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The compound 2-(3-Buten-1-yloxy)pyrimidine is characterized by the presence of a butenyl group attached to the oxygen atom at the second position of the pyrimidine ring. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Buten-1-yloxy)pyrimidine typically involves the reaction of pyrimidine with 3-buten-1-ol in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where the hydroxyl group of 3-buten-1-ol reacts with the pyrimidine ring. The reaction is usually carried out under reflux conditions with a base such as sodium hydride or potassium carbonate to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of 2-(3-Buten-1-yloxy)pyrimidine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and ensures a consistent product yield. The use of catalysts like palladium on carbon can enhance the reaction efficiency and reduce the reaction time.
化学反応の分析
Types of Reactions: 2-(3-Buten-1-yloxy)pyrimidine undergoes various chemical reactions, including:
Oxidation: The butenyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form saturated derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The pyrimidine ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Butenyl group oxidized to butenoic acid.
Reduction: Formation of 2-(3-Butyl-1-yloxy)pyrimidine.
Substitution: Formation of halogenated pyrimidine derivatives.
科学的研究の応用
2-(3-Buten-1-yloxy)pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(3-Buten-1-yloxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes involved in various biochemical processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways. The butenyl group can also interact with nucleophilic sites in biological molecules, leading to the formation of covalent adducts.
類似化合物との比較
2-(3-Buten-1-yloxy)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(3-Buten-1-yloxy)benzene: Contains a benzene ring instead of a pyrimidine ring.
2-(3-Buten-1-yloxy)quinoline: Features a quinoline ring, which is a fused ring system containing a benzene and pyridine ring.
Uniqueness: 2-(3-Buten-1-yloxy)pyrimidine is unique due to the presence of the pyrimidine ring, which imparts distinct electronic and steric properties compared to other similar compounds. The nitrogen atoms in the pyrimidine ring can participate in hydrogen bonding and other interactions, making the compound versatile in various chemical and biological applications.
特性
CAS番号 |
169310-71-8 |
|---|---|
分子式 |
C8H10N2O |
分子量 |
150.18 g/mol |
IUPAC名 |
2-but-3-enoxypyrimidine |
InChI |
InChI=1S/C8H10N2O/c1-2-3-7-11-8-9-5-4-6-10-8/h2,4-6H,1,3,7H2 |
InChIキー |
DPEBLKGRWFYFOI-UHFFFAOYSA-N |
SMILES |
C=CCCOC1=NC=CC=N1 |
正規SMILES |
C=CCCOC1=NC=CC=N1 |
同義語 |
Pyrimidine, 2-(3-butenyloxy)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


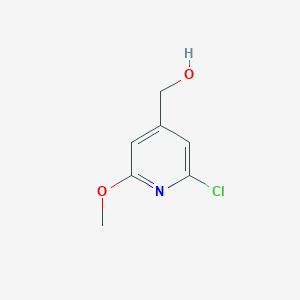
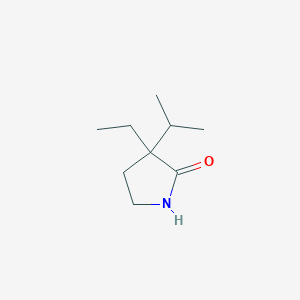
![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B60915.png)
![{4-[(3,4-Dichlorobenzyl)oxy]phenyl}methanol](/img/structure/B60919.png)

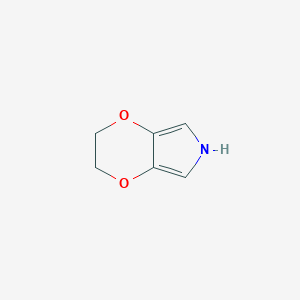
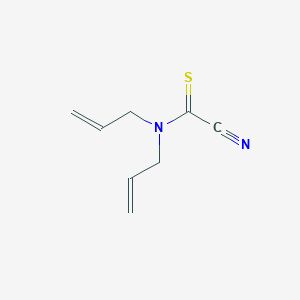
![Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate](/img/structure/B60928.png)
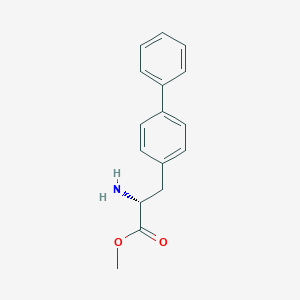
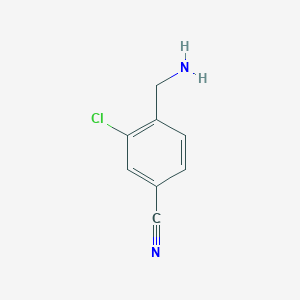
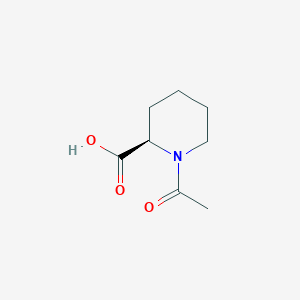
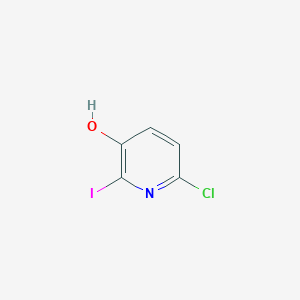
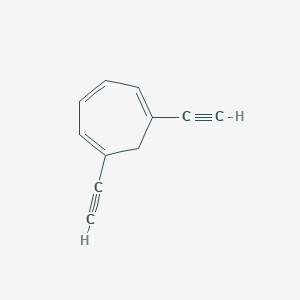
![N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine](/img/structure/B60953.png)
